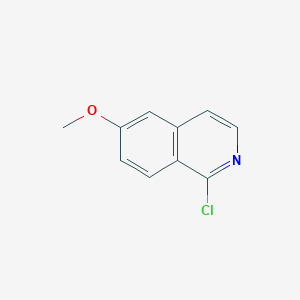

1-Chloro-6-methoxyisoquinoline

説明

Historical Trajectories and Evolution of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar by Hoogewerf and van Dorp. wikipedia.org They achieved this separation through the fractional crystallization of the acid sulfate. wikipedia.org A more efficient isolation method was later developed in 1914 by Weissgerber, who utilized selective extraction based on the fact that isoquinoline is more basic than its isomer, quinoline (B57606). wikipedia.org

The structural backbone of many naturally occurring alkaloids, such as papaverine (B1678415) and morphine, is 1-benzylisoquinoline, which is derived from the aromatic amino acid tyrosine. wikipedia.org The recognition of the isoquinoline core in these potent biological agents spurred the development of synthetic methods to access this scaffold. Key historical syntheses like the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative, and the Pomeranz–Fritsch reaction, using a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium, were foundational in allowing chemists to construct the isoquinoline framework in the laboratory. wikipedia.orgrsc.org These methods have been refined and expanded over the decades, leading to a rich and diverse chemistry for creating functionalized isoquinoline derivatives. researchgate.net

The Isoquinoline Core as a Privileged Scaffold in Organic and Medicinal Chemistry

The isoquinoline framework is widely regarded as a "privileged scaffold" in medicinal chemistry. benthamdirect.comnih.govresearchgate.net This term describes a molecular structure that is capable of binding to multiple biological targets, thus appearing frequently in a range of bioactive compounds. benthamdirect.com Isoquinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.netrsc.org

The versatility of the isoquinoline core allows it to serve as a template for drug discovery, with numerous isoquinoline-based drugs currently in clinical use or trials for treating a wide spectrum of diseases. benthamdirect.com Its structural rigidity and the ability to introduce substituents at various positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents. researchgate.netrsc.org Consequently, the development of efficient synthetic strategies for constructing and diversifying the isoquinoline skeleton remains an area of intense interest for organic and medicinal chemists. researchgate.net

Positional Substitution Patterns in Isoquinoline Chemistry: Focus on Chloro- and Methoxy-Functionalized Derivatives

The biological activity and chemical reactivity of the isoquinoline scaffold are heavily influenced by the nature and position of its substituents. rsc.org Chloro and methoxy (B1213986) groups are two common functionalities whose placement on the isoquinoline ring imparts distinct properties.

The chlorine atom, a halogen, is an electron-withdrawing group that can significantly alter the electronic landscape of the isoquinoline ring. Its presence can influence the reactivity of the molecule in subsequent reactions. For instance, a chloro group at the C-1 position, as in 1-Chloro-6-methoxyisoquinoline, renders this position susceptible to nucleophilic substitution reactions. taylorandfrancis.com This reactivity is a key feature, allowing the chlorine to be displaced by a variety of nucleophiles to build more complex molecular architectures.

Current Research Landscape Pertaining to this compound

This compound is primarily utilized in the current research landscape as a chemical intermediate or building block for the synthesis of more complex, highly substituted isoquinoline derivatives. chemicalbook.comscbt.com Its structure contains two key reactive sites: the C-1 chloro substituent, which is primed for nucleophilic displacement, and the methoxy-activated benzene (B151609) ring.

Research involving this compound often focuses on its utility in creating libraries of novel compounds for screening in drug discovery programs. google.com For example, it serves as a precursor in reactions where the chlorine atom is substituted to introduce new functional groups and build molecular complexity. chemicalbook.com While extensive studies detailing the specific biological activities of this compound itself are not prominent, its importance lies in its role as a versatile starting material. scbt.comlookchem.com

Below is a table summarizing the known properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 132997-77-4 | scbt.comlookchem.comnih.gov |

| Molecular Formula | C10H8ClNO | lookchem.comnih.gov |

| Molecular Weight | 193.633 g/mol | lookchem.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 77 °C | lookchem.com |

| Boiling Point | 332.992 °C at 760 mmHg | lookchem.com |

| Density | 1.268 g/cm³ | lookchem.com |

| Flash Point | 155.188 °C | lookchem.com |

| Refractive Index | 1.622 | lookchem.com |

| Storage Temperature | 2-8°C | lookchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZJYSXOFHCSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619753 | |

| Record name | 1-Chloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132997-77-4 | |

| Record name | 1-Chloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 6 Methoxyisoquinoline and Its Structural Analogs

Classical and Contemporary Approaches to the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is a fundamental structural motif in numerous alkaloids and pharmacologically active compounds. nrochemistry.comscbt.com Its synthesis has been a subject of extensive research, leading to the development of several powerful cyclization reactions. These methods typically involve the construction of the heterocyclic ring from acyclic, substituted aromatic precursors.

Bischler–Napieralski Cyclization and its Variants in Isoquinoline Synthesis

The Bischler–Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines, which are readily oxidized to their corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org

The reaction is most effective when the aromatic ring bears electron-donating groups, which activate it towards electrophilic attack. nrochemistry.com Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The choice of reagent can be critical; for instance, P₂O₅ in refluxing POCl₃ is often used for less reactive substrates. wikipedia.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. nrochemistry.comwikipedia.org A contemporary variation of this reaction employs room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), as an environmentally benign solvent. This approach can lead to higher yields, greater purity, and simplified product isolation compared to traditional high-boiling solvents. organic-chemistry.org

Table 1: Reagents and Conditions in Bischler-Napieralski Reaction

| Reagent(s) | Conditions | Substrate Type | Notes |

|---|---|---|---|

| POCl₃, P₂O₅ | Refluxing in acidic conditions | β-arylethylamides | Standard, widely used method nrochemistry.comwikipedia.org |

| SnCl₄, BF₃ etherate | Varies (RT to 100 °C) | Phenethylamides | Alternative Lewis acids wikipedia.org |

| Tf₂O, PPA | Varies | Phenethylcarbamates | Effective for carbamate (B1207046) precursors wikipedia.org |

Pictet–Spengler Cyclization and Modifications

First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com The resulting tetrahydroisoquinolines can then be oxidized to furnish the aromatic isoquinoline ring system.

The driving force for the Pictet–Spengler reaction is the formation of a highly electrophilic iminium ion intermediate, which then undergoes intramolecular cyclization. wikipedia.org The nucleophilicity of the aromatic ring is crucial; electron-rich systems like indoles or pyrroles react under mild conditions. wikipedia.org Phenyl groups that are less nucleophilic, such as in the synthesis of isoquinoline derivatives from phenethylamine, generally require harsher conditions, including higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.org The reaction has proven versatile and is widely used in the total synthesis of isoquinoline and indole (B1671886) alkaloids. nih.govmdpi.com

Pomeranz–Fritsch–Bobbitt Cyclization Protocols

The Pomeranz–Fritsch reaction, and its subsequent modifications, provides another direct route to the isoquinoline skeleton. The classical approach involves the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org Sulfuric acid is the traditional catalyst, though Lewis acids have also been employed. wikipedia.org

A significant variation is the Bobbitt modification, which utilizes the reductive cyclization of N-benzylaminoacetaldehydes to produce 1,2,3,4-tetrahydroisoquinolines. acs.org This protocol is noted for its high yields and operational simplicity. acs.org Recent studies have explored the use of various mineral acids to facilitate the cyclization of non-activated and moderately-activated aromatic systems, expanding the scope of this methodology. beilstein-journals.org For example, perchloric acid (HClO₄) has been shown to be effective for cyclizing non-activated systems where other acids fail. beilstein-journals.org These methods are instrumental in creating substituted tetrahydroisoquinolines that can serve as precursors to compounds like 1-chloro-6-methoxyisoquinoline. researchgate.net

Direct Synthesis of this compound and Key Intermediates

While the classical methods build the general isoquinoline framework, more direct strategies are often employed to synthesize specifically substituted derivatives like this compound. These routes typically involve the cyclization of a precursor that already contains the desired methoxy (B1213986) group, followed by chlorination.

Strategic Functionalization of Precursor Molecules

The direct synthesis of this compound often starts from precursors where the methoxy group is already in place at the desired position. This pre-functionalization strategy simplifies the final steps and controls the regiochemistry.

One documented method begins with 6-methoxy-2H-isoquinolin-1-one. This intermediate is treated with a chlorinating agent such as trichlorophosphate (phosphorus oxychloride, POCl₃). Heating the mixture for three hours results in the conversion to this compound with a reported yield of 83.3%. lookchem.com

An alternative, higher-yielding route starts with 6-methoxy-isoquinoline-N-oxide hydrochloride. Reaction with trichlorophosphate at 90°C for six hours affords the target compound in an 88% yield. lookchem.com

A more elaborate but efficient synthesis has also been reported, starting from 4-methoxy-2-methylbenzonitrile. This multi-step process involves carboxylation, conversion of the resulting phenylacetic acid to its acid chloride, and then an acid-promoted cyclization to form a 1-chloro-isoquinolin-3-ol derivative, providing a different pathway to the functionalized ring system. researchgate.net

Table 2: Selected Direct Synthetic Routes to this compound

| Starting Material | Reagent(s) | Conditions | Yield |

|---|---|---|---|

| 6-methoxy-2H-isoquinolin-1-one | Trichlorophosphate (POCl₃) | Reflux, 3 h | 83.3% lookchem.com |

Regioselective Halogenation and Methoxylation Strategies

The synthesis of this compound relies on precise control of functional group placement. The "methoxylation" is typically achieved by selecting a starting material that already contains the methoxy group, such as isovanillin (B20041) or 4-methoxy-substituted phenyl derivatives, which are then carried through a cyclization reaction like the Pomeranz–Fritsch or Bischler–Napieralski synthesis. acs.orglookchem.com

Regioselective halogenation, specifically chlorination at the C-1 position, is a critical step. As seen in the direct synthetic methods, the conversion of a C-1 carbonyl group (in an isoquinolin-1-one) to a chloride using POCl₃ is a common and effective strategy. lookchem.com This reaction is a reliable way to introduce the chlorine atom specifically at the desired C-1 position.

For isoquinoline systems that are already formed, direct halogenation can be challenging due to the inherent electronic properties of the ring, which favor substitution at the C5 or C8 positions. acs.org However, modern methods have been developed to achieve regioselectivity at other positions. For example, a one-pot sequence involving Boc₂O-mediated dearomatization of the isoquinoline ring, followed by electrophilic halogenation and acid-promoted rearomatization, can selectively introduce a halogen at the C4 position. acs.org While this specific method targets the C4 position, it highlights the types of strategic approaches required to overcome the natural reactivity of the isoquinoline ring and achieve regioselective functionalization.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-Methoxy-2H-isoquinolin-1-one |

| 6-Methoxy-isoquinoline-N-oxide hydrochloride |

| Phosphorus oxychloride (Trichlorophosphate, POCl₃) |

| Phosphorus pentoxide (P₂O₅) |

| Polyphosphoric acid (PPA) |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) |

| 1,2,3,4-tetrahydroisoquinoline |

| Perchloric acid (HClO₄) |

| 4-Methoxy-2-methylbenzonitrile |

Acid-Promoted Cyclization Methods for Isoquinolin-3-ol Derivatives

Acid-promoted cyclization represents a fundamental approach for the synthesis of isoquinolin-3-ol derivatives. A notable example is an improved synthesis of 1-chloro-6-methoxyisoquinolin-3-ol. researchgate.nettandfonline.com This method involves the cyclization of 2-cyano-5-methoxy-phenyl-acetyl chloride, which is promoted by the presence of an acid. researchgate.nettandfonline.com A key advantage of this procedure is the use of 4M hydrogen chloride in dioxane at 60°C, which is considered more convenient and less hazardous than previous methods that utilized hydrogen chloride gas in di-n-butyl ether. tandfonline.com This process is presumed to proceed through a benzimidoyl chloride intermediate. tandfonline.com

Another acid-promoted method involves the cyclization of (2-cyanophenyl)acetyl chlorides in the presence of anhydrous hydrogen halides to yield 1-halogeno-3-isoquinolinols. researchgate.net These resulting compounds can then be catalytically hydrogenated to produce 3-isoquinolinols. researchgate.net The synthesis of isoquinolin-3-ol derivatives can also be achieved through the cyclization of 2-acylphenylacetonitriles under strongly acidic conditions. researchgate.net

Transition Metal-Catalyzed Routes to Isoquinoline Scaffolds

Transition metal catalysis has emerged as a powerful tool for the construction of the isoquinoline framework, offering high efficiency and broad substrate scope. Various metals, including palladium, ruthenium, copper, and nickel, have been successfully employed in these synthetic transformations.

Palladium-Catalyzed Cyclization Reactions

Another significant palladium-catalyzed approach is the cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to produce 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net The presence of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net Furthermore, palladium-catalyzed cyclization/olefination of o-alkynylbenzaldimines with olefins is another effective method. researchgate.net

Recent advancements include palladium-catalyzed C–H activation/annulation reactions. For instance, the reaction between N-methoxybenzamides and 2,3-allenoic acid esters affords a variety of 3,4-substituted hydroisoquinolones with good yields and high regioselectivity under relatively mild conditions. mdpi.com Additionally, a one-pot palladium-catalyzed cascade oxidative addition protocol has been developed for constructing isoquinolinone derivatives. nih.gov

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl Bromide Acetal (B89532) & Ketone | Pd Catalyst | Substituted Isoquinolines | 81-93% (cyclization) | nih.gov |

| 2-(1-Alkynyl)benzaldimines & Alkenes | Pd(II) Catalyst | 4-(1-Alkenyl)-3-arylisoquinolines | Good to Excellent | researchgate.net |

| N-Methoxybenzamide & 2,3-Allenoic Acid Esters | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ / DIPEA | 3,4-Dihydroisoquinolin-1(2H)-ones | 53-87% | mdpi.com |

| Azides & Allyl Methyl Carbonate | Pd(PPh₃)₄ / K₃PO₄ or NaOAc | Allylated Isoquinolines | Good to High | rsc.org |

Ruthenium-Catalyzed Annulation Processes

Ruthenium catalysts offer unique reactivity for the synthesis of isoquinolines. A notable method involves the ruthenium-catalyzed annulation of N-Cbz hydrazones with internal alkynes via C–H/N–N bond activation. thieme-connect.com This approach is characterized by being additive and external oxidant-free, and can be accelerated using microwave irradiation. thieme-connect.com The use of polyethylene (B3416737) glycol (PEG) as a green solvent further enhances the environmental benignity of this protocol. thieme-connect.com

Another strategy is the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using the 8-aminoquinolinyl moiety as a bidentate directing group. acs.org This reaction proceeds in open air with Cu(OAc)₂·H₂O as an oxidant and demonstrates a broad substrate scope, including both symmetrical and unsymmetrical alkynes. acs.org A ruthenium-catalyzed direct mono-C–H functionalization/annulation cascade reaction of benzimidates and sulfoxonium ylides has also been developed, providing access to a variety of isoquinoline derivatives under oxidant-free conditions. sci-hub.se Furthermore, a ruthenium-catalyzed [4+2] annulation of quinazolinones with sulfoxonium ylides has been reported as a novel method for the synthesis of multisubstituted aminoisoquinolines. acs.org

Table 2: Examples of Ruthenium-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Cbz Hydrazones & Internal Alkynes | Ru Catalyst / PEG | Substituted Isoquinolines | Additive/oxidant-free, microwave-assisted | thieme-connect.com |

| N-Quinolin-8-yl-benzamides & Alkynes | Ru Catalyst / Cu(OAc)₂·H₂O | Isoquinolones | Bidentate directing group, open air | acs.org |

| Benzimidates & Sulfoxonium Ylides | Ru Catalyst / Organic Acid | Substituted Isoquinolines | Oxidant-free | sci-hub.se |

| Quinazolinones & Sulfoxonium Ylides | Ru Catalyst | Multisubstituted Aminoisoquinolines | [4+2] annulation | acs.org |

Copper-Mediated Cyclizations and Cascade Reactions

Copper catalysis provides an economical and less toxic alternative for isoquinoline synthesis. researchgate.net A palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, is an efficient route to isoquinolines. organic-chemistry.org This one-pot methodology is effective for producing nitrogen heterocycles in good to excellent yields. organic-chemistry.org

Copper-catalyzed cascade reactions are also prominent. For example, a four-component coupling of 2-ethynylbenzaldehyde, paraformaldehyde, a secondary amine, and a diamine component leads to tricyclic isoquinolines through a cascade of cyclization and oxidation. nih.gov Another copper-catalyzed radical cascade carbocyclization reaction has been developed using 2-arylbenzoimidazoles and a Togni reagent to synthesize CF₃-containing tetracyclic benzimidazo[2,1-a]isoquinolin-6(5H)-ones. scispace.com Additionally, the synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through a copper-catalyzed condensation/Mannich-type addition/oxidation/cyclization cascade sequence involving terminal alkynes, aldehydes, and tetrahydroisoquinolines. acs.org

Nickel-Catalyzed Cross-Coupling for Isoquinoline Formation

Nickel catalysis has become a valuable tool for forming carbon-carbon bonds in the synthesis of isoquinoline derivatives. chinesechemsoc.org A Ni(0) catalyst can facilitate the efficient cross-coupling between a wide range of aryl boronic acids and N-acyliminium precursors derived from isoquinolines. rsc.org This reaction proceeds under mild conditions and tolerates various common organic functional groups. rsc.org

The development of nickel-catalyzed reductive cross-coupling reactions has expanded the possibilities for C(sp²)–C(sp³) and C(sp²)–C(sp²) bond formation. chinesechemsoc.org These methods often utilize two different electrophiles, avoiding the need for air-sensitive nucleophiles. chinesechemsoc.orgacs.org For instance, nickel-catalyzed reductive cross-coupling of two different alkyl halides can be achieved using specific ligands like pybox. chinesechemsoc.org While challenges such as β-hydride elimination exist, particularly with tertiary alkyl electrophiles, the use of additives can suppress this side reaction and improve coupling efficiency. chinesechemsoc.org The in situ generation of the active Ni(0) catalyst from precursors like NiCl₂(PPh₃)₂ with a reducing agent like zinc powder is a common and effective strategy. nih.gov

Metal-Free and Green Synthetic Approaches for Isoquinoline Derivatives

In recent years, there has been a growing emphasis on developing metal-free and green synthetic methods for isoquinoline derivatives to address environmental concerns. tandfonline.com These approaches often utilize milder reaction conditions and environmentally benign solvents. tandfonline.commdpi.com

One strategy involves a peroxide-mediated oxidation/radical addition/cyclization cascade reaction, which allows for the synthesis of a library of aromatic heterocycle-substituted isoquinolines with good functional group tolerance and high atom economy. researchgate.net Another metal-free approach describes the synthesis of furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives from 1-R-1-ethynyl-2-vinylisoquinolines in hexafluoroisopropanol, a reaction that does not require elevated temperatures. mdpi.com

Microwave-assisted synthesis has also emerged as a green technique. For example, a catalyst-free, one-pot multi-component condensation of benzene-1,3-diol, aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation produces quinoline (B57606) derivatives with excellent yields in a significantly shorter reaction time compared to classical methods. tandfonline.com The use of green solvents like water and ethanol, often in combination with microwave or ultrasound irradiation, is a key feature of these environmentally friendly protocols. tandfonline.comrsc.org

Stereoselective and Asymmetric Synthesis of Chiral Isoquinoline Analogs

The development of stereoselective and asymmetric methods for the synthesis of chiral isoquinoline analogs is a significant area of research, driven by the prevalence of these scaffolds in biologically active natural products and pharmaceuticals. rsc.orgclockss.org A key challenge lies in the introduction of chirality, often at the C-1 position of the isoquinoline core. clockss.org

A common and effective strategy involves the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate. clockss.org This approach often begins with the Bischler-Napieralski reaction to form the 3,4-dihydroisoquinoline ring system, which is then subjected to asymmetric reduction to establish the chiral center. rsc.orgrsc.org Various catalytic systems have been explored for this reduction, demonstrating high enantioselectivity. For instance, the use of chiral catalysts can lead to the formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) with high enantiomeric excess (ee). rsc.org

The Pictet-Spengler condensation is another cornerstone in the synthesis of chiral isoquinolines. clockss.orgrsc.org This reaction condenses a β-arylethylamine with an aldehyde or ketone to directly form the tetrahydroisoquinoline skeleton. Asymmetry can be introduced by using a chiral auxiliary on either the amine or the aldehyde component. clockss.org Microwave-assisted Pictet-Spengler reactions have also been shown to be highly efficient, significantly reducing reaction times while providing excellent yields. rsc.org

Furthermore, the development of palladium-catalyzed asymmetric synthesis has opened new avenues for accessing axially chiral isoquinolines. acs.org The Larock isoquinoline synthesis, for example, has been adapted to an asymmetric format using a palladium catalyst with a chiral ligand (Walphos) to produce 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org This method is significant as it provides access to a class of chiral isoquinolines that are valuable as ligands in asymmetric catalysis. acs.org

Recent advancements have also focused on one-pot syntheses and domino reactions to construct complex chiral isoquinoline frameworks efficiently. nih.govacs.org These methods often involve transition metal-mediated cascades or organocatalytic processes. nih.gov For example, a one-step domino approach has been reported for the synthesis of imidazo[2,1-a]isoquinolines. nih.gov

| Method | Key Features | Example of Application | Reported Enantiomeric Excess (ee) |

| Asymmetric Reduction of Dihydroisoquinolines | Utilizes a prochiral dihydroisoquinoline intermediate formed via the Bischler-Napieralski reaction. rsc.orgrsc.org | Synthesis of (S)-6,8-dimethoxy-1,3-dimethyl-THIQ. rsc.org | Up to 97% ee. rsc.org |

| Asymmetric Pictet-Spengler Condensation | Condensation of a β-arylethylamine with a chiral aldehyde or an amine with a chiral auxiliary. clockss.org | Synthesis of various 1-substituted THIQs. rsc.org | Varies depending on substrates and auxiliary. |

| Palladium-Catalyzed Asymmetric Larock Synthesis | Cyclization/cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles using a chiral palladium catalyst. acs.org | Synthesis of axially chiral 3,4-disubstituted isoquinolines. acs.org | Up to 97.5:2.5 er. acs.org |

| Domino Reactions | One-pot synthesis involving multiple bond-forming events. nih.gov | Synthesis of imidazo[2,1-a]isoquinolines. nih.gov | Not specified. |

Total Synthesis Strategies for Complex Isoquinoline Alkaloids Incorporating Chloro- and Methoxy- Moieties

The total synthesis of complex isoquinoline alkaloids that feature both chloro- and methoxy-substituents presents unique challenges due to the need for regioselective installation of these functional groups and the construction of often intricate polycyclic systems. Several key strategies have been employed to address these challenges, with the Bischler-Napieralski and Pictet-Spengler reactions serving as foundational methods for constructing the core isoquinoline scaffold. rsc.orgresearchgate.net

The Bischler-Napieralski reaction, involving the cyclization of an N-acyl-β-phenylethylamine, is a widely used method for forming 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. rsc.orgresearchgate.net The presence of electron-donating groups, such as methoxy groups, on the phenyl ring facilitates this cyclization. rsc.org This approach has been central to the synthesis of numerous isoquinoline-based natural products. researchgate.net

The Pictet-Spengler condensation provides a direct route to tetrahydroisoquinolines by reacting a β-phenylethylamine with an aldehyde. rsc.org This method is particularly useful for creating the 1-substituted tetrahydroisoquinoline motif common in many alkaloids. clockss.org N-acyl Pictet-Spengler condensations have been a key step in the racemic synthesis of the bisbenzylisoquinoline alkaloid muraricine, which features methoxy groups. uni-muenchen.de

Modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions to construct key bonds. The Ullmann condensation, a copper-catalyzed reaction, has been utilized to form the diaryl ether linkages found in bisbenzylisoquinoline alkaloids. uni-muenchen.de Palladium-catalyzed reactions, such as the Sonogashira coupling, are also instrumental in building complexity, for example, in the synthesis of isoquinoline N-oxides as precursors to more complex structures. acs.org

Furthermore, thermal electrocyclic reactions of aza-hexatriene systems have emerged as a powerful tool for constructing substituted isoquinoline cores, as demonstrated in the total synthesis of TMC-120B, a furo[3,2-h]isoquinoline alkaloid. researchgate.netconicet.gov.ar This strategy allows for the creation of specific substitution patterns on the isoquinoline ring.

Recent approaches have also focused on developing one-pot multi-reaction processes to increase efficiency. For instance, a one-pot synthesis of amino-substituted 1,4-dihydronaphthalenes has been developed as a key step towards the synthesis of oxybenzo[c]phenanthridine alkaloids, which are structurally related to isoquinolines. acs.org

| Alkaloid/Core Structure | Key Synthetic Strategy | Precursors/Key Intermediates | Relevant Functional Groups |

| Muraricine (racemic) | N-acyl Pictet–Spengler condensation, Ullmann condensation. uni-muenchen.de | N-methylated 1-benzyltetrahydroisoquinoline, 1-unsubstituted N-methylated tetrahydroisoquinoline. uni-muenchen.de | Methoxy. uni-muenchen.de |

| TMC-120B | Thermal electrocyclic reaction of a 1-azahexatriene system. researchgate.netconicet.gov.ar | 7,8-disubstituted isoquinoline. researchgate.net | Not specified. |

| Bis-tetrahydroisoquinoline Alkaloids | Sonogashira coupling, Ag-catalyzed 6-endo-dig cyclization. acs.org | Aryl bromide, isoquinoline N-oxide. acs.org | Not specified. |

| Oxybenzo[c]phenanthridine Alkaloids | One-pot multi-reaction approach. acs.org | Amino-substituted 1,4-dihydronaphthalenes. acs.org | Not specified. |

| Protoberberine Alkaloids | Annulation of isoquinoline and β-carboline compounds. researchgate.net | 8-oxoprotoberberine derivatives. researchgate.net | Methoxyl-, chloro-. researchgate.net |

Reactivity and Advanced Functionalization of 1 Chloro 6 Methoxyisoquinoline

Chemical Reactivity Profile of the Isoquinoline (B145761) Nucleus

Isoquinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of the isoquinoline nucleus is dictated by the presence of the nitrogen atom, which renders the heterocyclic ring electron-deficient compared to the carbocyclic (benzene) ring. Consequently, the two rings exhibit distinct reactivity profiles.

Electrophilic substitution reactions, such as nitration and sulfonation, predominantly occur on the electron-rich benzene portion of the molecule, favoring positions C5 and C8. Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. Nucleophilic substitution reactions, like the Chichibabin reaction, preferentially occur at the C1 position, and to a lesser extent, at C3. This enhanced reactivity at C1 is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction.

In the specific case of 1-chloro-6-methoxyisoquinoline, these general reactivity patterns are modulated by the substituents. The chlorine atom at C1 is an electron-withdrawing group, further activating this position for nucleophilic displacement. The methoxy (B1213986) group at C6 is an electron-donating group, which enhances the electron density of the benzene ring and can influence the regioselectivity of electrophilic attack on that ring.

Transformations Involving the Chlorine Moiety at C1 Position

The chlorine atom at the C1 position is the most reactive site for functionalization on the this compound scaffold, serving as an excellent leaving group in various substitution and coupling reactions.

Nucleophilic Displacement Reactions

The C1 position of the isoquinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), a reactivity enhanced by the presence of the chlorine atom. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. A wide array of nucleophiles can be employed to displace the C1 chlorine, providing a direct route to diverse 1-substituted isoquinoline derivatives. Common nucleophiles include amines, alkoxides, and thiolates. The efficiency of these reactions is often influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

| Nucleophile | Product Type | Typical Conditions |

| Primary/Secondary Amines | 1-Amino-6-methoxyisoquinolines | Heat in a polar solvent (e.g., ethanol (B145695), DMF) |

| Alkoxides (e.g., NaOMe) | 1,6-Dimethoxyisoquinoline | Base in corresponding alcohol (e.g., MeOH) |

| Hydrazine | 1-Hydrazino-6-methoxyisoquinoline | Heat in a suitable solvent |

Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, and this compound is a versatile substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is widely used to synthesize biaryl and heteroaryl-aryl compounds. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Methoxy-1-phenylisoquinoline | High |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-Methoxy-1-(p-tolyl)isoquinoline | Good-High |

| Thiophene-2-boronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 6-Methoxy-1-(thiophen-2-yl)isoquinoline | Good |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination.

| Alkene | Catalyst/Ligand | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | (E)-1-(6-Methoxyisoquinolin-1-yl)-2-phenylethene |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Acetonitrile | n-Butyl (E)-3-(6-methoxyisoquinolin-1-yl)acrylate |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. It offers a significant advantage over traditional nucleophilic substitution methods, which often require harsh conditions and have limited scope. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(6-Methoxyisoquinolin-1-yl)aniline | High |

| Morpholine | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 1-(Morpholino)-6-methoxyisoquinoline | Good-High |

| Benzylamine | Gencat(TM) / BrettPhos | LiHMDS | THF | N-Benzyl-6-methoxyisoquinolin-1-amine | Good |

Other Palladium- and Nickel-Catalyzed Functionalizations

Beyond the named reactions above, the C1-Cl bond is amenable to a variety of other metal-catalyzed transformations.

Palladium-Catalyzed Reactions: Palladium catalysts can be used for various other functionalizations, such as carbonylative coupling reactions to introduce carbonyl groups, or cyanation reactions to install a nitrile group. These methods often provide access to key synthetic intermediates like amides, esters, or nitriles, which can be further elaborated.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for many cross-coupling reactions. Nickel catalysts can effectively couple aryl chlorides with a range of partners, including organozinc reagents (Negishi coupling) or organomagnesium reagents (Kumada coupling). In some cases, nickel catalysts offer unique reactivity and can be more effective for challenging substrates.

Reactions at the Methoxy Group at C6 Position

While the C1-chloro group is the primary site of reactivity, the methoxy group at the C6 position can also be chemically modified, most commonly through cleavage of the ether bond.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl methyl ether at the C6 position to yield the corresponding phenol (B47542) (1-chloro-isoquinolin-6-ol) is a common transformation. This reaction is typically achieved under strong acidic or nucleophilic conditions.

Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide on the methyl group in an SN2 fashion.

Lewis acids are also highly effective for demethylation. Boron tribromide (BBr₃) is a particularly common and potent reagent for this purpose. It coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage.

| Reagent | Solvent | Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temp | 1-Chloro-isoquinolin-6-ol |

| Hydrobromic acid (HBr) | Acetic Acid | Reflux | 1-Chloro-isoquinolin-6-ol |

| Aluminum chloride (AlCl₃) | Nitrobenzene | Heat | 1-Chloro-isoquinolin-6-ol |

Functionalization as a Directing Group in Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. baranlab.org The methoxy group is recognized as a moderate directing group in DoM reactions, capable of coordinating with the lithium reagent to facilitate proton abstraction at an adjacent position. wikipedia.orgorganic-chemistry.org

The general mechanism for DoM involves the formation of a complex between the Lewis acidic organolithium reagent (e.g., n-butyllithium) and the Lewis basic heteroatom of the DMG (the oxygen of the methoxy group). wikipedia.org This proximity effect enhances the kinetic acidity of the ortho protons, leading to selective deprotonation and the formation of an aryllithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce new functional groups.

| Reagent | Electrophile | Product | Reference |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 5-Formyl-1-chloro-6-methoxyisoquinoline or 7-Formyl-1-chloro-6-methoxyisoquinoline | uwindsor.ca |

| sec-Butyllithium/TMEDA | Trimethylsilyl chloride (TMSCl) | 1-Chloro-6-methoxy-5-(trimethylsilyl)isoquinoline or 1-Chloro-6-methoxy-7-(trimethylsilyl)isoquinoline | uwindsor.ca |

| Lithium diisopropylamide (LDA) | Iodine (I2) | 1-Chloro-5-iodo-6-methoxyisoquinoline or 1-Chloro-7-iodo-6-methoxyisoquinoline | researchgate.net |

This table presents hypothetical examples based on general DoM principles, as specific literature for this compound is scarce.

Electrophilic and Nucleophilic Substitutions on the Benzenoid Ring

The benzenoid ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (SEAr), the methoxy group at C6 is a strong activating group and an ortho-, para-director. wikipedia.org The nitrogen atom in the isoquinoline ring is deactivating towards electrophilic attack on the heterocyclic ring, thus favoring substitution on the benzenoid ring. youtube.com Consequently, electrophilic attack is expected to occur at the positions ortho and para to the methoxy group, which are C5, C7, and C8 (para position is blocked). The chloro group at C1 has a weaker deactivating effect. Therefore, electrophiles will preferentially attack the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-6-methoxy-5-nitroisoquinoline and 1-Chloro-6-methoxy-7-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1-chloro-6-methoxyisoquinoline and 7-Bromo-1-chloro-6-methoxyisoquinoline |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1-chloro-6-methoxyisoquinoline and 7-Acyl-1-chloro-6-methoxyisoquinoline |

Nucleophilic Aromatic Substitution:

The pyridine ring of the isoquinoline system is electron-deficient and thus more susceptible to nucleophilic attack than the benzenoid ring, particularly at the C1 and C3 positions. scripps.edu The presence of the chloro group at the C1 position makes it a prime site for nucleophilic aromatic substitution (SNAr). chemistrysteps.com While the primary focus of this section is the benzenoid ring, it is important to note that nucleophilic attack on the benzenoid ring of this compound is generally less favorable unless activated by strong electron-withdrawing groups, which are not present in this case. chemistrysteps.comyoutube.com

Chemo- and Regioselectivity in Multi-Substituted Isoquinoline Systems

The presence of multiple substituents on the isoquinoline core, as in this compound, introduces challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity: In reactions where multiple sites could potentially react, the inherent reactivity of each functional group determines the outcome. For instance, in palladium-catalyzed cross-coupling reactions, the C1-Cl bond is highly activated and will readily undergo reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. libretexts.orgrsc.orgsigmaaldrich.com This reactivity generally surpasses that of any C-H bonds on the benzenoid ring for C-H activation-based couplings under similar conditions.

Regioselectivity: As discussed in the context of DoM and electrophilic substitutions, the directing effects of the methoxy group play a crucial role in determining the position of new substituents on the benzenoid ring. In cases where multiple positions are activated, a mixture of isomers may be obtained, and the ratio can be influenced by reaction conditions such as temperature, solvent, and the nature of the electrophile or nucleophile. The interplay between the activating methoxy group and the deactivating (but ortho-, para-directing) chloro group, along with the influence of the heterocyclic nitrogen, creates a complex regiochemical landscape. For instance, in nucleophilic additions to the isoquinoline system, the regioselectivity can be switched based on reaction conditions and the nature of the nucleophile. researchgate.net

Development of Diverse Molecular Architectures from this compound as a Building Block

This compound serves as a versatile building block for the synthesis of a wide range of more complex molecular architectures, particularly those containing the isoquinoline framework. nih.govfrontiersin.orgscilit.comuni-muenchen.de

One of the most significant applications is in the synthesis of isoquinoline alkaloids, a large and structurally diverse class of natural products with a broad spectrum of biological activities. nih.govfrontiersin.orgscilit.comuni-muenchen.de The C1 and C6 positions of this compound can be elaborated to introduce the characteristic side chains and substitution patterns found in various alkaloid families.

Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at C1 is an excellent handle for introducing various carbon and heteroatom substituents via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. libretexts.orgrsc.orgsigmaaldrich.com This allows for the construction of C-C and C-N bonds, which are fundamental to building the carbon skeleton of many natural products.

Functionalization via DoM: As detailed earlier, DoM allows for the introduction of functional groups at the C5 or C7 positions, providing another avenue for structural elaboration.

Nucleophilic Substitution at C1: The displacement of the C1-chloro group by various nucleophiles (e.g., amines, alcohols, thiols) is a straightforward method for introducing diverse functionalities.

| Starting Material | Reaction Type | Reagents | Product Class |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-Aryl-6-methoxyisoquinolines |

| This compound | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1-Alkynyl-6-methoxyisoquinolines |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1-Amino-6-methoxyisoquinolines |

| This compound | Nucleophilic Substitution | R-OH, NaH | 1-Alkoxy-6-methoxyisoquinolines |

Through the sequential and strategic application of these and other synthetic methodologies, this compound can be transformed into a vast array of complex molecules, underscoring its importance as a key intermediate in organic synthesis.

Advanced Applications in Medicinal Chemistry and Biological Sciences

1-Chloro-6-methoxyisoquinoline as a Key Intermediate in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the identification of versatile chemical intermediates is crucial for the efficient synthesis of complex drug molecules. umich.edu Heterocyclic compounds, particularly those containing nitrogen, are foundational components in many top-selling drugs. umich.edu While this compound holds potential as a precursor for more complex molecular architectures, its specific application as a key intermediate in the synthesis of widely recognized pharmaceutical agents is not extensively documented in publicly available scientific literature.

The value of a synthetic intermediate is often defined by its role as a "building block," a molecular fragment that can be readily incorporated into a larger structure. pageplace.deatlantis-press.com For instance, related chlorinated heterocyclic compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, have been identified as key intermediates in the synthesis of certain quinoline-based inhibitors targeting signaling pathways in cancer, like the PI3K/Akt/mTOR pathway. researchgate.netnih.gov The synthesis of this particular quinoline (B57606) intermediate starts from 4-methoxyaniline and involves cyclization, nitration, and chlorination steps. researchgate.netnih.gov This highlights the general utility of chloro-methoxy substituted heterocycles in medicinal chemistry. However, direct analogues of such large-scale synthetic routes starting specifically from this compound are not as commonly reported.

Design and Synthesis of Bioactive this compound Derivatives

The functional groups of this compound—a reactive chlorine atom and an electron-donating methoxy (B1213986) group—make it an attractive scaffold for chemical modification to generate novel bioactive compounds. The general isoquinoline (B145761) framework is a cornerstone in the development of various therapeutic agents. dntb.gov.ua

Isoquinoline derivatives have been investigated as potential endogenous neurotoxins implicated in the etiology of Parkinson's disease, highlighting their significant interaction with neurological systems. nih.gov Research into the broader class of isoquinoline derivatives has shown potential for treating neurodegenerative disorders associated with neuroinflammation. For example, certain isoquinoline-1-carboxamide (B73039) derivatives have demonstrated the ability to suppress pro-inflammatory mediators in microglial cells, suggesting therapeutic potential for various neurodegenerative conditions. beilstein-journals.org

Additionally, models based on chloroquine, a related quinoline derivative, have been used to design compounds that modulate the metabolism of the amyloid precursor protein (APP), which is central to Alzheimer's disease. These studies show that modifying the quinoline nucleus and its side chains can influence the production of toxic amyloid beta (Aβ) peptides. While these findings underscore the potential of the isoquinoline and quinoline scaffolds in neuroscience, specific research detailing the synthesis of neurologically active agents directly from this compound remains a specialized area of investigation.

The quinoline and isoquinoline skeletons are integral to numerous anticancer agents. dntb.gov.ua The development of novel derivatives from these core structures is a continuing focus of cancer research. For example, various 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), showing potent activity against gastric cancer cell lines. Similarly, novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives have demonstrated remarkable in vitro antitumor activity, with one compound showing high selectivity for leukemia cell lines.

While these examples utilize related heterocyclic systems, they illustrate the established strategy of modifying such scaffolds to achieve antitumor effects. The potential for developing anticancer agents from this compound would involve leveraging the 1-chloro position for nucleophilic substitution to introduce various side chains, a common strategy in medicinal chemistry to explore structure-activity relationships. However, specific studies detailing a library of anticancer compounds derived directly from this compound are not widely represented in the current body of literature.

Chronic inflammation is a contributing factor to a multitude of diseases, making the search for novel anti-inflammatory agents a priority. Isoquinoline alkaloids are among the natural compounds that have been identified as having significant anti-inflammatory effects, often alongside other activities like antiviral properties.

Synthetic isoquinoline derivatives have also been a fruitful area of research. A study on isoquinoline-1-carboxamide derivatives identified compounds that potently suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. beilstein-journals.org Another novel isoquinoline derivative, CYY054c, was shown to inhibit the NF-κB inflammatory pathway, reducing the release of inflammatory cytokines and improving outcomes in an animal model of endotoxemia. nih.gov These studies confirm the promise of the isoquinoline scaffold for developing anti-inflammatory therapeutics. The application of this compound as a starting material in such syntheses would be a logical extension of these findings, although specific research in this area is not yet broadly published.

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The quinoline and isoquinoline scaffolds have historically been a source of potent antimicrobial drugs. For instance, a variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and shown to possess high and broad-range bactericidal activity. In that series, halogenated derivatives, particularly those containing chlorine, exhibited the greatest antifungal activity.

Furthermore, research on 2-chloroquinoline (B121035) derivatives has yielded compounds with potent in-vitro antibacterial and antifungal activity against various microbial strains. These findings suggest that the presence of a chlorine atom on the heterocyclic ring can be advantageous for antimicrobial efficacy. Synthesizing derivatives from this compound could therefore be a promising strategy for discovering new antimicrobial leads, though this specific avenue of research requires further exploration.

The isoquinoline framework and related structures are also explored for their effects on the cardiovascular system. Certain isoquinoline alkaloids have been shown to affect platelet aggregation, a key process in thrombosis. pageplace.de While this activity points to a potential anticoagulant effect, the compounds tested did not ultimately affect the coagulation cascade in subsequent analyses. pageplace.de

In a different context, synthetic quinoline derivatives have been developed as potential cardioprotective agents. For example, a series of dihydroquinoline and quinoline embelin (B1684587) derivatives were synthesized and screened for their ability to protect cardiomyocytes from doxorubicin-induced cardiotoxicity, a common side effect of chemotherapy. atlantis-press.comresearchgate.net Several of these compounds demonstrated potential by reducing oxidative stress and apoptosis in heart cells. atlantis-press.comresearchgate.net This indicates the utility of the broader quinoline/isoquinoline scaffold in developing agents to protect the heart. Research specifically leveraging this compound for the synthesis of cardioprotective or anticoagulant compounds is a potential future direction but is not extensively covered in current literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For isoquinoline derivatives, SAR studies have provided insights into the structural features necessary for their biological activities.

In the context of antimalarial activity, SAR studies on bisbenzylisoquinoline alkaloids have indicated that the stereochemistry at the C-1′ position and the nature of substituents, such as a methoxyl group, can significantly influence their selectivity against resistant malaria strains. hilarispublisher.com For other antimalarial isoquinoline analogues, the nature of the side chain has been shown to be a key determinant of activity. researchgate.net

Regarding neuroprotective effects, SAR studies on flavonoids, which share some structural similarities with isoquinoline derivatives, have shown that the position of hydroxyl and methoxy groups on the aromatic rings plays a vital role in their antioxidant and anti-inflammatory activities. nih.gov For isoquinoline-based compounds, modifications to the core structure and substituents can impact their ability to inhibit enzymes involved in neurodegeneration, such as cholinesterases. mdpi.com

| Analog of this compound | Modification | Hypothesized Impact on Activity |

| Analog A | Replacement of the chloro group at C-1 with an amino group | May increase interaction with biological targets through hydrogen bonding. |

| Analog B | Demethylation of the methoxy group at C-6 to a hydroxyl group | Could alter solubility and potential for hydrogen bonding, impacting activity. |

| Analog C | Introduction of a bulky substituent at C-4 | May enhance selectivity for a specific enzyme or receptor binding pocket. |

| Analog D | Variation of the side chain at C-1 | Could significantly modulate antimalarial potency and selectivity. |

Mechanistic Investigations of Biological Activity

The biological activities of isoquinoline derivatives are mediated through their interaction with various molecular targets and signaling pathways.

In the realm of neuroprotection, isoquinoline alkaloids have been shown to target multiple pathways involved in neuronal survival and function. nih.gov These include:

Anti-inflammatory pathways: Inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB. nih.gov

Antioxidant pathways: Scavenging of reactive oxygen species and enhancement of endogenous antioxidant defenses. nih.gov

Regulation of Autophagy: Modulating the process of autophagy to clear damaged cellular components. nih.gov

Ion Channel Modulation: Regulating calcium and potassium channels to prevent excitotoxicity. mdpi.com

For antimalarial activity, the primary molecular target for many quinoline-based drugs is the detoxification of heme in the malaria parasite. These drugs are thought to interfere with the parasite's ability to crystallize heme into hemozoin, leading to a toxic buildup of free heme. nih.gov Other potential targets for antimalarial compounds include various enzymes essential for parasite survival.

The therapeutic effects of many drugs are a result of their ability to bind to specific receptors or inhibit the activity of key enzymes.

Receptor Binding:

Certain isoquinoline derivatives have been investigated for their binding to various receptors in the central nervous system. For example, some have been studied for their interaction with NMDA receptors, which are involved in synaptic plasticity and neuronal function. nih.gov

Enzyme Inhibition:

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Isoquinoline and quinoline derivatives have been shown to inhibit a range of enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease. Some tetrahydroisoquinoline derivatives have demonstrated inhibitory potential toward these enzymes. mdpi.com

Carbonic Anhydrases: Methoxy quinoline derivatives have been evaluated as inhibitors of human carbonic anhydrase I and II. doaj.org

Other Enzymes: Quinoline-based compounds have also been found to inhibit a variety of other enzymes, including those that act on DNA. acs.org

The following table summarizes the enzyme inhibitory activities of some representative isoquinoline and quinoline derivatives.

| Compound Class | Enzyme Target | Observed Effect |

| Tetrahydroisoquinoline derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition in the micromolar range. mdpi.com |

| Methoxy quinoline derivatives | Carbonic Anhydrase I and II (hCA I and II) | Strong inhibitory effects. doaj.org |

| Quercetin–Tetrahydroisoquinoline derivatives | Na+, K+-ATPase | Inhibition in the low micromolar range. mdpi.com |

Preclinical Evaluation of Lead Compounds Derived from this compound

While there is a lack of specific preclinical data for lead compounds directly derived from this compound, preclinical studies on related isoquinoline and quinoline derivatives provide a framework for what such evaluations would entail.

Preclinical evaluation typically involves a series of in vitro and in vivo studies to assess the efficacy, safety, and pharmacokinetic profile of a drug candidate. For a compound with potential neuroprotective effects, preclinical studies might include:

In vitro assays to determine its ability to protect neuronal cells from various insults (e.g., oxidative stress, excitotoxicity).

In vivo studies in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) to evaluate its impact on cognitive function, motor skills, and underlying pathology.

For a potential antimalarial agent, preclinical evaluation would involve:

In vitro testing against different strains of Plasmodium falciparum to determine its potency (IC50 values) and selectivity.

In vivo studies in mouse models of malaria to assess its efficacy in reducing parasitemia and improving survival. mdpi.com

Pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) are also a critical component of preclinical evaluation to determine the drug-like properties of a compound.

Applications in Materials Science and Analytical Chemistry

Utilization in the Synthesis of Advanced Materials

The isoquinoline (B145761) scaffold is a known component in various electroactive and photoactive organic materials. 1-Chloro-6-methoxyisoquinoline serves as a key intermediate in the construction of larger, conjugated systems with specific electronic and optical properties. chemimpex.com

Isoquinoline derivatives are utilized in the development of materials for organic light-emitting diodes (OLEDs) due to their potential for high thermal stability and excellent electron-transporting capabilities. While direct research detailing the specific use of this compound in OLEDs is not extensively published, its role as a precursor to more complex isoquinoline-based structures is of significant interest to researchers in the field. The synthesis of larger, conjugated molecules, which form the emissive or charge-transporting layers in OLED devices, often involves the functionalization of heterocyclic building blocks like this compound.

The general structure of an OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and recombine in the emissive layer to produce light. The efficiency, color, and stability of the OLED are highly dependent on the chemical structure of the organic materials used. The incorporation of isoquinoline moieties can influence the electronic properties, such as the HOMO/LUMO energy levels, which are critical for efficient charge injection and transport.

| Component | Potential Role of Isoquinoline Derivatives |

| Emissive Layer | Tuning of emission color and quantum efficiency. |

| Electron Transport Layer | Facilitating the movement of electrons from the cathode. |

| Host Material | Dispersing dopant emitters and facilitating energy transfer. |

This table is interactive. Click on the headers to sort.

The synthesis of these advanced materials often involves cross-coupling reactions where the chlorine atom of this compound can be replaced by various aromatic or heteroaromatic groups to extend the π-conjugation of the molecule.

The chromophoric nature of the isoquinoline ring system makes it a suitable scaffold for the development of functional dyes and pigments. These are not merely coloring agents but possess specific properties that allow them to be used in applications such as sensors, imaging, and data storage. The synthesis of such dyes can be initiated from precursors like this compound.

The introduction of different substituents onto the isoquinoline core via the reactive chloro group can significantly alter the absorption and emission wavelengths of the resulting dye. This allows for the fine-tuning of the color and other photophysical properties. For instance, the reaction of this compound with various amines or phenols can lead to a diverse library of potential dye molecules.

Hypothetical Synthesis of a Functional Dye from this compound

| Step | Reactant | Reaction Type | Potential Product |

| 1 | This compound | Suzuki Coupling | Aryl-substituted isoquinoline |

| 2 | Resulting Aryl-isoquinoline | Nitration | Nitro-aryl-isoquinoline |

| 3 | Resulting Nitro-aryl-isoquinoline | Reduction | Amino-aryl-isoquinoline |

| 4 | Resulting Amino-aryl-isoquinoline | Diazotization and Azo Coupling | Azo Dye |

This table provides a generalized synthetic route and is for illustrative purposes.

Role in Analytical Methodologies

In analytical chemistry, this compound can be utilized in several capacities, including as a reference standard or as a derivatizing agent to aid in the detection and quantification of other molecules. chemimpex.com

The accurate detection and quantification of isoquinoline derivatives are crucial in various fields, including environmental monitoring and pharmaceutical analysis. This compound can serve as a certified reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By comparing the retention time and detector response of an unknown sample to that of a known standard of this compound, analysts can identify and quantify its presence in a complex mixture.

The development of analytical methods for a class of compounds often involves the use of representative members of that class. This compound, with its defined structure and properties, is suitable for this purpose.

In the pharmaceutical industry, stringent quality control is essential to ensure the safety and efficacy of drug products. Impurity profiling, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products, is a critical aspect of this process. Where isoquinoline-based pharmaceuticals are concerned, related substances, including synthetic precursors like this compound, can be potential impurities.

Analytical techniques such as HPLC, often coupled with mass spectrometry (LC-MS), are employed for impurity profiling. A validated analytical method would be required to separate the main pharmaceutical compound from any potential impurities, including this compound. The presence and quantity of such impurities are strictly regulated by pharmacopoeias.

Common Analytical Techniques for Impurity Profiling

| Technique | Principle | Application in Quality Control |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification of known impurities against a reference standard. |

| LC-MS | Separation by chromatography, identification by mass-to-charge ratio. | Identification of unknown impurities and confirmation of known ones. |

| GC-MS | Separation of volatile compounds, identification by mass spectrometry. | Analysis of residual solvents and volatile impurities. |

This table is interactive. Click on the headers to sort.

The development of these methods requires pure samples of potential impurities, such as this compound, to establish detection limits, and quantitation limits, and to validate the method's accuracy and precision.

Mechanistic and Computational Investigations of 1 Chloro 6 Methoxyisoquinoline

Elucidation of Reaction Mechanisms in Synthetic Transformations

Understanding the precise sequence of bond-forming and bond-breaking events is fundamental to optimizing existing synthetic routes and designing new ones. For a substituted heteroaromatic compound like 1-chloro-6-methoxyisoquinoline, mechanistic studies focus on the role of intermediates and the energetic landscape of reaction pathways.

While many reactions involving aryl halides proceed through ionic pathways, the involvement of radical intermediates, particularly in transition metal-catalyzed cross-coupling and cyclization reactions, is a critical area of investigation. nih.govdntb.gov.ua Radicals, species with an unpaired electron, can be generated under specific conditions and often lead to unique reactivity. dntb.gov.ua

In the context of this compound, the carbon-chlorine bond at the C1 position can be a precursor to a radical intermediate. This can occur through single-electron transfer (SET) from a low-valent transition metal catalyst (e.g., Ni(I) or Fe(0)) or via homolytic cleavage induced by photochemical or thermal means. nih.gov The resulting isoquinolyl radical is a highly reactive species that can participate in subsequent bond-forming events. nih.gov

For instance, in a hypothetical nickel-catalyzed cross-coupling reaction, a Ni(I) species could react with this compound to generate a Ni(II) complex and the key isoquinolyl radical. nih.gov This radical can then add to a coupling partner, such as an alkene, before being trapped by the nickel catalyst to continue the catalytic cycle. nih.gov The study of such radical pathways is essential for explaining product distributions and developing new, efficient C-C and C-heteroatom bond-forming reactions.

Table 1: Illustrative Reaction Parameters Favoring Radical Pathways for Aryl Chlorides

| Reaction Type | Catalyst System | Initiation Method | Key Intermediate | Potential Outcome |

|---|---|---|---|---|

| Radical-Anion Coupling | Ni(0) or Fe(I) complexes | Single Electron Transfer (SET) | Isoquinolyl radical anion | C(sp²)–C(sp³) coupling |

| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Visible Light Irradiation | Isoquinolyl radical | Late-stage functionalization |

| Minisci-type Reaction | Ag⁺/S₂O₈²⁻ | Oxidative Decarboxylation of an acid | Alkyl radical | Direct alkylation of the isoquinoline (B145761) core |

Every chemical reaction proceeds through a maximum energy point known as the transition state (TS), which separates reactants from products. dntb.gov.ua The structure and energy of this transition state dictate the reaction's activation energy and, consequently, its rate. dntb.gov.ua Computational chemistry provides powerful tools to locate and characterize these fleeting structures, which have lifetimes on the order of a single bond vibration (ca. 10⁻¹³ seconds). dntb.gov.ua

For a reaction involving this compound, such as a nucleophilic aromatic substitution (SₙAr) at the C1 position, transition state analysis can distinguish between different possible mechanisms. For example, a concerted pathway would involve a single transition state, whereas a stepwise Meisenheimer complex mechanism would involve two transition states and a high-energy intermediate. By mapping the potential energy surface, computational methods can trace the entire reaction pathway from reactants to products. chemrxiv.org This mapping allows for the calculation of activation barriers and reaction energies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | First Transition State (e.g., Meisenheimer complex formation) | +18.5 |

| Intermediate | Meisenheimer Complex | +12.0 |

| TS2 | Second Transition State (e.g., Chloride loss) | +15.3 |

| Products | Substituted Isoquinoline + Chloride | -10.2 |

Advanced Computational Chemistry Studies

Computational chemistry has become an indispensable tool for predicting and understanding the behavior of molecules. Methods like Density Functional Theory (DFT), molecular docking, and Natural Bond Orbital (NBO) analysis offer detailed insights into the intrinsic properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. arxiv.orgarxiv.orgjussieu.fr By calculating the electron density, DFT can predict a wide range of properties. For this compound, a DFT analysis would typically begin with geometry optimization to find the most stable three-dimensional structure.

From the optimized structure, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and susceptibility to electronic excitation. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are essential for predicting sites of reaction. nih.gov

Table 3: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (e.g., π-system, methoxy (B1213986) oxygen) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (e.g., C1 carbon, π*-system) |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.8 Debye | Reflects the overall polarity of the molecule |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). frontiersin.org This method is central to structure-based drug design. nih.gov Given the prevalence of isoquinoline scaffolds in biologically active compounds, docking studies of this compound can hypothesize its potential as an inhibitor for various biological targets.

The process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. nih.gov Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction. bdvets.org

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (ΔG) | -8.2 kcal/mol |

| Hydrogen Bonds | Isoquinoline N with backbone NH of Valine |

| Hydrophobic Interactions | Chlorine atom with Leucine and Isoleucine side chains |

| π-Stacking | Isoquinoline ring with Phenylalanine side chain |

| MD Simulation Stability (RMSD) | Stable pose maintained over 100 ns simulation |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into a localized chemical picture of bonds, lone pairs, and antibonds, which aligns with classical Lewis structures. bohrium.comwisc.edu This technique is particularly powerful for quantifying intermolecular and intramolecular interactions in terms of donor-acceptor electron delocalization. uba.arresearchgate.net

For this compound, NBO analysis can provide quantitative insights into its electronic structure. It can measure the delocalization of the nitrogen lone pair into the aromatic π-system or the hyperconjugative interactions between the methoxy group's lone pairs and the antibonding orbitals of the isoquinoline ring. These interactions are quantified as second-order perturbation theory energies (E(2)), where a larger E(2) value indicates a stronger interaction. nih.gov This analysis helps to rationalize the molecule's geometry, stability, and reactivity based on specific orbital interactions.

Table 5: Hypothetical NBO Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N2 | π* (C1-C8a) | 25.8 | Nitrogen lone pair delocalization into the ring |

| LP (2) O10 | σ* (C6-C5) | 5.1 | Oxygen lone pair hyperconjugation with the ring |